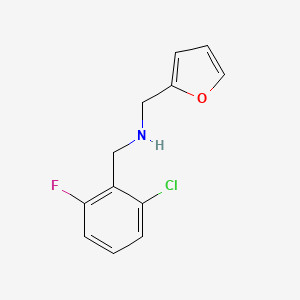

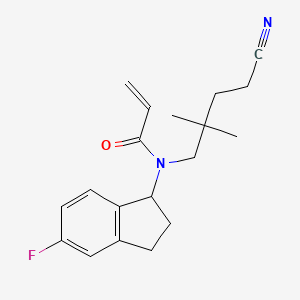

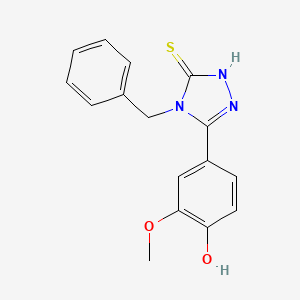

![molecular formula C23H23N5O3 B2718839 1-methyl-3-(4-methylbenzyl)-7-pyridin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251704-69-4](/img/structure/B2718839.png)

1-methyl-3-(4-methylbenzyl)-7-pyridin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, the key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .Chemical Reactions Analysis

Pyrimidines exhibit potent anti-inflammatory effects. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, a compound with a pyrazolo[3,4-d]pyrimidine ring system would have different properties compared to a compound with a different ring system .Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches

The synthesis of pyrimidine-annulated heterocycles, including derivatives of the specified compound, involves radical cyclization techniques that enable the formation of complex structures with high yields. This method highlights the compound's synthetic accessibility for further chemical modifications (Majumdar & Mukhopadhyay, 2003).

Characterization and Inhibition Studies

Derivatives of the compound have been prepared and characterized with a focus on their urease inhibition properties. Such studies are crucial for understanding the biological activities of these compounds and their potential therapeutic applications (Rauf et al., 2010).

Applications in Scientific Research

Heterocyclic Chemistry

The compound and its derivatives serve as key subjects in the exploration of heterocyclic chemistry, particularly in synthesizing nucleoside analogs and other heterocyclic compounds. This research contributes to the development of new materials with potential applications in medicinal chemistry and material science (Cavalli et al., 2022).

Nonlinear Optical Properties

Pyrimidine derivatives, including this compound, have been investigated for their nonlinear optical (NLO) properties, which are essential for developing new materials for optical device fabrication. The studies include synthesis, characterization, and computational analysis to understand their NLO behavior and potential applications (Mohan et al., 2020).

Crystal Structure Analysis

The crystal structures of similar pyrimidine derivatives have been analyzed to understand their molecular arrangements, hydrogen bonding patterns, and other structural characteristics. This information is vital for designing compounds with desired physical and chemical properties (Zhou et al., 2007).

Mechanism of Action

Target of Action

Compounds with pyrimidine and triazole structures are often designed to target specific enzymes or receptors in the body. For example, some pyrimidine derivatives are known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Mode of Action

These compounds might interact with their targets by forming hydrogen bonds or other types of interactions with specific amino acid residues in the target protein. This can lead to changes in the protein’s function, such as inhibiting its enzymatic activity .

Biochemical Pathways

The inhibition of a target protein can affect various biochemical pathways. For instance, inhibiting CDK2 can disrupt the cell cycle, potentially leading to cell death in cancer cells .

Result of Action

The ultimate effects of these compounds at the molecular and cellular levels would depend on their specific targets and mode of action. For example, if they inhibit CDK2, they might induce cell cycle arrest and apoptosis in cancer cells .

Future Directions

properties

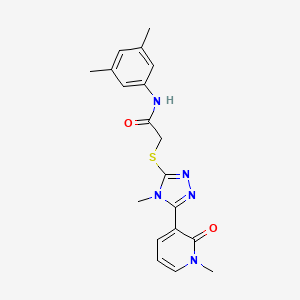

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-14-6-5-7-19(15(14)2)25-22(29)13-27-23(30)28-16(3)24-20(12-21(28)26-27)17-8-10-18(31-4)11-9-17/h5-12H,13H2,1-4H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHGUGJNNUIVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=C(C=C4)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

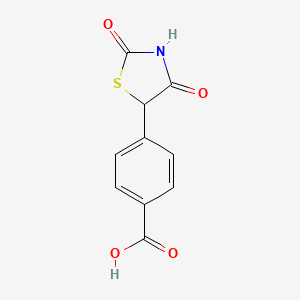

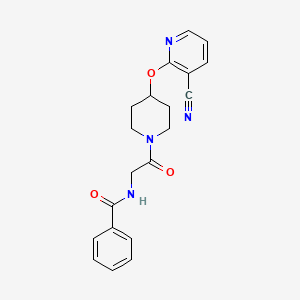

![2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2718764.png)

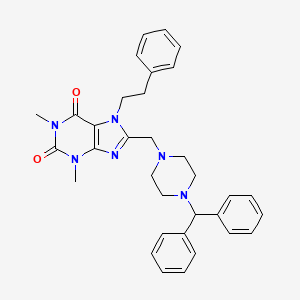

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2718765.png)

![Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2718770.png)

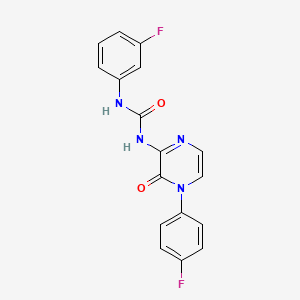

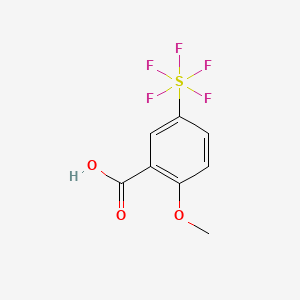

![N-(3-fluoro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2718771.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2718779.png)